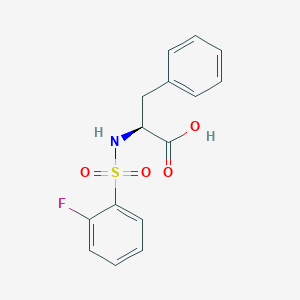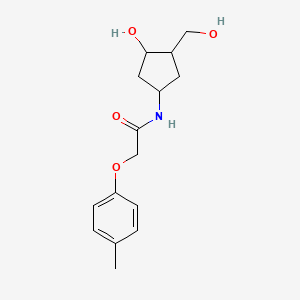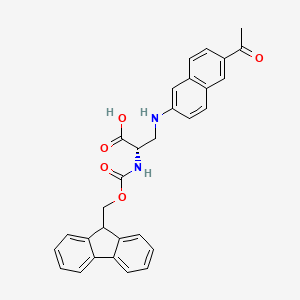
(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug. It is commonly referred to as FBP and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). FBP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.
Wissenschaftliche Forschungsanwendungen
Fluorophore Applications
One study describes the preparation and characterization of a Zn2+ specific fluorophore, closely related to "(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid," highlighting its application in studying metal ion binding through potentiometric and fluorometric analyses. This research sheds light on the compound's potential in metal ion sensing technologies, particularly for zinc, comparing its efficacy to similar fluorophores like Zinquin A (Coleman, May, & Lincoln, 2010).
Synthesis and Chemical Reactions
Another aspect of research involves exploring the synthesis pathways and chemical reactions of related sulfonamido compounds. For instance, studies have delved into the hydrogen bonding and sodium coordination in crystal structures of N-substituted Pamidronate, revealing intricate molecular interactions and structural conformations (Reiss, Puhl, & Hägele, 2018). Furthermore, research into chiral cyclic sulfamidates showcases novel approaches to synthesizing fluoroamines, indicating the compound's relevance in developing fluorinated organic molecules (Posakony & Tewson, 2002).
Catalysis and Mechanistic Studies
The compound's structural analogs have been studied for their catalytic properties, such as in the oxidative cleavage of phenylpropanolamine hydrochloride, providing insights into reaction mechanisms and kinetics (Mohana & Prasad, 2008). Additionally, enantioselective fluorination of 2‐oxindoles using structure-micro-tuned N-fluorobenzenesulfonamides exemplifies the application in asymmetric synthesis, further highlighting the compound's utility in organic chemistry and drug development processes (Wang et al., 2014).
Antitumor Applications
A novel approach to antitumor drug design using sulfonamide derivatives, including structures related to "(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid," has been explored. These studies focus on coupling sulfonamide with agents like 5-fluorouracil and nitrogen mustard to achieve potent antitumor effects with low toxicity, demonstrating the compound's potential in medicinal chemistry and oncology (Huang, Lin, & Huang, 2001).
Eigenschaften
IUPAC Name |
(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGPIGNLAPLER-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)
![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2967294.png)

![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)
![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)
